![molecular formula C20H16N2O5S B2503251 (2Z)-2-[(3,4,5-trimethoxyphenyl)methylidene]-[1,3]thiazolo[2,3-b]quinazoline-3,5-dione CAS No. 1025591-27-8](/img/structure/B2503251.png)
(2Z)-2-[(3,4,5-trimethoxyphenyl)methylidene]-[1,3]thiazolo[2,3-b]quinazoline-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2Z)-2-[(3,4,5-trimethoxyphenyl)methylidene]-[1,3]thiazolo[2,3-b]quinazoline-3,5-dione is a useful research compound. Its molecular formula is C20H16N2O5S and its molecular weight is 396.42. The purity is usually 95%.
BenchChem offers high-quality (2Z)-2-[(3,4,5-trimethoxyphenyl)methylidene]-[1,3]thiazolo[2,3-b]quinazoline-3,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2Z)-2-[(3,4,5-trimethoxyphenyl)methylidene]-[1,3]thiazolo[2,3-b]quinazoline-3,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry and Biological Activities
Quinazoline derivatives, including compounds structurally related to “(2Z)-2-[(3,4,5-trimethoxyphenyl)methylidene]-[1,3]thiazolo[2,3-b]quinazoline-3,5-dione”, have been widely investigated for their biological activities. These compounds are known for their broad spectrum of pharmacological properties. For instance, quinazolines exhibit antibacterial activity against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli (Tiwary et al., 2016). Their synthesis often aims at enhancing bioavailability to counter antibiotic resistance, a significant challenge in drug development.
Optoelectronic Applications
Quinazoline derivatives are not only significant in the field of medicinal chemistry but also in optoelectronics. Research has been conducted on the synthesis and application of quinazoline derivatives for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. These compounds have shown promise in applications related to photo- and electroluminescence, making them valuable for the creation of novel optoelectronic materials (Lipunova et al., 2018).
Anticancer Properties
Quinazoline derivatives are being explored for their anticancer properties. They have been found to inhibit various cancer cell growths by modulating specific genes and proteins involved in cancer progression. This includes inhibition of receptor tyrosine kinases, epidermal growth factor receptors, and other targets, suggesting the quinazoline nucleus's potential in identifying new anti-colorectal cancer agents (Moorthy et al., 2023).
Synthetic Chemistry Advances
The synthetic methodologies for quinazolines have been a focus of research due to their biological and pharmacological relevance. Recent advances in the synthetic chemistry of quinazolines have explored eco-friendly, mild, atom-efficient, multi-component synthetic strategies. These methodologies aim at the efficient synthesis of quinazolines, investigating their properties, and seeking potential applications, highlighting the importance of novel quinazoline compounds in various fields (Faisal & Saeed, 2021).
properties
IUPAC Name |
(2Z)-2-[(3,4,5-trimethoxyphenyl)methylidene]-[1,3]thiazolo[2,3-b]quinazoline-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5S/c1-25-14-8-11(9-15(26-2)17(14)27-3)10-16-19(24)22-18(23)12-6-4-5-7-13(12)21-20(22)28-16/h4-10H,1-3H3/b16-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHILPZIAVDNIAD-YBEGLDIGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N3C(=O)C4=CC=CC=C4N=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N3C(=O)C4=CC=CC=C4N=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-[(3,4,5-trimethoxyphenyl)methylidene]-[1,3]thiazolo[2,3-b]quinazoline-3,5-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.